molecular formula C11H14INO B3025396 N,N-Diethyl-3-iodobenzamide CAS No. 15930-60-6

N,N-Diethyl-3-iodobenzamide

Cat. No.: B3025396
CAS No.: 15930-60-6
M. Wt: 303.14 g/mol
InChI Key: PRPPANIATVQNFY-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-iodobenzamide is an organic compound with the molecular formula C11H14INO. It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and the benzene ring is substituted with an iodine atom at the meta position.

Mechanism of Action

Target of Action

N,N-Diethyl-3-iodobenzamide, also known as DEET, primarily targets the cholinesterases in both insect and mammalian nervous systems . Cholinesterases are enzymes that are essential for the proper functioning of the nervous systems. They are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.

Mode of Action

DEET inhibits the activity of cholinesterases, leading to an accumulation of acetylcholine in the nervous system . This accumulation disrupts the normal signaling processes, causing a range of effects that can deter insects. Additionally, DEET has been found to interfere with the responses of bed bugs to human odorants .

Biochemical Pathways

The inhibition of cholinesterases by DEET affects multiple biochemical pathways. The accumulation of acetylcholine can disrupt normal neuronal signaling, leading to a variety of downstream effects. These effects can include changes in behavior, such as the avoidance behaviors seen in insects exposed to DEET .

Pharmacokinetics

DEET’s pharmacokinetics involve rapid and extensive skin penetration and biodistribution in both humans and animals . Its metabolism and elimination appear to be complete . The bioavailability of DEET is influenced by factors such as the type of formulation, application pattern, physical activity of the user, and environment .

Result of Action

The molecular and cellular effects of DEET’s action include the inhibition of cholinesterase activity and disruption of normal neuronal signaling . This can lead to changes in behavior, such as avoidance behaviors in insects . In addition, DEET has been found to block the neuronal responses of bed bugs to specific human odors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DEET. For example, DEET is an organic chemical contaminant in water and is considered an emerging environmental contaminant . It gets discharged into the environment through sewage waste . Furthermore, the repellency of DEET can be influenced by factors such as host-associated stimuli, exposure modality, and resistance status .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-iodobenzamide typically involves the iodination of N,N-diethylbenzamide. One common method is the Sandmeyer reaction, where N,N-diethylbenzamide is treated with iodine and a copper catalyst under acidic conditions. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diethyl-3-iodobenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N,N-Diethyl-3-methylbenzamide (commonly known as DEET)
  • N,N-Diethyl-4-iodobenzamide
  • N,N-Diethyl-3-chlorobenzamide

Comparison: N,N-Diethyl-3-iodobenzamide is unique due to the presence of the iodine atom at the meta position, which imparts distinct chemical reactivity and potential biological activity. Compared to N,N-Diethyl-3-methylbenzamide (DEET), which is widely used as an insect repellent, this compound may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

N,N-diethyl-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPPANIATVQNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398899
Record name N,N-Diethyl-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15930-60-6
Record name N,N-Diethyl-3-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15930-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Iodobenzoic acid (55.5 g, 0.224 mol) was dissolved in tetrahydrofuran (220 mL) and oxalyl chloride (22 mL, 0.252 mol). Catalytic dimethylformamide (4 drops) was added, the solution was stirred at room temperature for 1 hour, and the solvent was removed under vacuum. The residue was dissolved in 220 mL petroleum ether (35°-60° C. boiling range) and cooled to 0° C. in an ice bath. Diethylamine (55 mL, 0.532 mol) was then added dropwise over 15 minutes. The reaction mixture was stirred an additional 15 minutes in the ice bath, then diluted with ethyl acetate (100 mL) and washed with saturated sodium chloride solution (50 mL). The organic layer was separated, dried over magnesium sulfate, and concentrated in vacuo to approximately half of the original volume. The solution was then filtered through a small pad of silica gel, using ethyl acetate to wash the pad. All volatiles were removed in vacuo, and the product was dried under high vacuum to give 65.69 g (97%) of N,N-diethyl-3-iodobenzamide as an amber oil. NMR (300 MHz, CDCl3): δ1.11 (br s, 3H); 1.21 (br s, 3H); 3.23 (br s, 2H); 3.51 (br s, 2H); 7.13 (ddd, J1 =0.8 Hz, J2 =7.6 Hz, J3 =7.6 Hz, 1H); 7.32 (ddd, J1 =1.3 Hz, J2 =1.3 Hz, J3 =7.5 Hz, 1H); 7.71 (d, J=1.2 Hz, 1H); 7.72 (ddd, J1 =1.3 Hz, J2 =1.3 Hz, J3 =approx. 8.0 Hz (partially obstructed), 1H). Mass spectrum (CI--CH4) m/e: 304 (M+1, 100%). Calc. for C11H14NOI: C. 43.58; H, 4.65; N, 4.62; I, 41.86. Found: C, 43.68; H, 4.64; N, 4.64; I, 41.92.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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